1-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride
Overview
Description
1-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H18Cl2N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit camp-dependent protein kinase activity
Mode of Action
It’s suggested that similar compounds act as competitive inhibitors, interacting with the catalytic subunit of the enzyme after the camp-induced dissociation of its regulatory subunits . This interaction could potentially alter the enzyme’s activity, leading to changes in cellular processes.
Biochemical Pathways
Given its potential role as a protein kinase inhibitor , it may impact pathways regulated by these enzymes, such as cell growth and proliferation, signal transduction, and apoptosis.
Result of Action
Similar compounds have shown high activity against certain parasites, suggesting potential antiparasitic effects
Biochemical Analysis
Biochemical Properties
1-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with enzymes such as lactate dehydrogenase, which is involved in the glycolytic pathway. The compound inhibits the activity of lactate dehydrogenase, leading to a decrease in lactate production. Additionally, it interacts with various proteins and biomolecules, affecting their function and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell signaling pathways by modulating the activity of key signaling molecules such as protein kinases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can result in the accumulation of substrates and a decrease in the production of downstream metabolites. Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions for extended periods, but it may degrade when exposed to light or high temperatures. Long-term exposure to the compound can lead to persistent changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. The compound can affect the metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels. Additionally, it can influence the production of reactive oxygen species, impacting cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as P-glycoprotein. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it exerts its effects. Its activity and function can be influenced by its localization, as it may interact with different biomolecules in various subcellular environments .
Preparation Methods
The synthesis of 1-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 4-chlorobenzyl chloride with piperidin-4-amine. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the context of receptor binding and enzyme inhibition.
Comparison with Similar Compounds
1-(4-Chlorobenzyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-(4-Methylbenzyl)piperidin-4-amine dihydrochloride: This compound has a methyl group instead of a chlorine atom, leading to different chemical and biological properties.
1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride:
1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride: The bromine atom provides distinct chemical reactivity, making it useful in various synthetic applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidin-4-amine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15;;/h1-4,12H,5-9,14H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJCTQHGLVJPMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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